1S/C5H4ClN3O2S2/c6-3-4 (13 (7,10)11)9-1-2-12-5 (9)8-3/h1-2H, (H2,7,10,11)
. This code provides a specific description of the molecule’s structure.
This compound has been cataloged under various identifiers, including its CAS number 112582-89-5. It belongs to the broader class of imidazole derivatives and is specifically recognized for its sulfonamide functionality. The molecular formula for this compound is , with a molecular weight of approximately 237.69 g/mol .
The synthesis of 6-chloro-imidazo[2,1-b]thiazole-5-sulfonic acid amide typically involves the reaction of 6-chloro-imidazo[2,1-b]thiazole with a sulfonamide under controlled conditions. The process can be summarized as follows:
The resulting product can be purified using techniques such as recrystallization or chromatography.
The molecular structure of 6-chloro-imidazo[2,1-b]thiazole-5-sulfonic acid amide features a fused imidazole-thiazole ring system with a sulfonamide group attached at the 5-position. Key aspects include:
6-chloro-imidazo[2,1-b]thiazole-5-sulfonic acid amide can undergo several chemical reactions:
These reactions are significant for modifying the compound’s structure to enhance its pharmacological properties.
The primary mechanism of action for 6-chloro-imidazo[2,1-b]thiazole-5-sulfonic acid amide involves inhibition of tyrosinase activity:
Key physical and chemical properties of 6-chloro-imidazo[2,1-b]thiazole-5-sulfonic acid amide include:
The applications of 6-chloro-imidazo[2,1-b]thiazole-5-sulfonic acid amide are primarily in medicinal chemistry:
Imidazo[2,1-b]thiazole represents a fused bicyclic heterocyclic scaffold of substantial importance in modern drug discovery due to its versatile pharmacological profile and structural rigidity. This nucleus combines the electronic properties of imidazole and thiazole rings, creating a planar, electron-rich system capable of diverse non-covalent interactions with biological targets. The scaffold's discovery dates to the 1950s, with continuous development of derivatives exhibiting wide-ranging bioactivities, including antimicrobial, antifungal, anticancer, anticonvulsant, analgesic, and anti-inflammatory effects [3]. The structural architecture of imidazo[2,1-b]thiazoles facilitates binding to various enzyme active sites and receptors, particularly protein kinases and carbonic anhydrases, making it a privileged structure in targeted therapeutic agents. The bicyclic system provides metabolic stability compared to monocyclic heterocycles while maintaining sufficient solubility for drug-like properties, explaining its prevalence in bioactive molecule design [6] [8].
The sulfonamide functional group (–SO₂NH₂) constitutes a critical pharmacophore in medicinal chemistry due to its multifaceted molecular recognition capabilities and favorable physicochemical properties. This moiety exhibits strong hydrogen-bonding potential through both nitrogen-bound hydrogen atoms and sulfonyl oxygen atoms, enabling specific interactions with biological targets. The sulfonamide group significantly influences compound acidity, polarity, and membrane permeability, thereby modulating absorption and distribution characteristics [2] [8]. In enzyme inhibition, particularly against carbonic anhydrases, the deprotonated sulfonamide nitrogen acts as a potent zinc-binding group in the catalytic site, forming stable enzyme-inhibitor complexes. Beyond direct target binding, the sulfonamide group serves as an excellent synthetic handle for structural diversification through N-substitution, enabling optimization of pharmacological properties. This versatility explains its incorporation into numerous clinical drugs, including diuretics, antiepileptics, and anticancer agents [5] [8].
6-Chloro-imidazo[2,1-b]thiazole-5-sulfonic acid amide (Chemical Name: 6-chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide; CAS Registry Number: 112582-89-5) integrates these two pharmacologically significant elements into a single molecular entity. The specific objectives for researching this compound include: (1) Comprehensive characterization of its physicochemical and structural properties; (2) Development of efficient synthetic routes amenable to structural diversification; (3) Evaluation of its intrinsic biological activities across therapeutic targets; (4) Exploration of structure-activity relationships (SAR) through systematic molecular modifications; and (5) Assessment of its potential as a lead compound or synthetic intermediate for neurodegenerative disorders, oncology applications, and enzyme inhibition. This review systematically addresses these objectives through analysis of existing literature while identifying research gaps for future investigation [1] [2] [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7